1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to cathinone, a natural alkaloid found in the khat plant (Catha edulis)
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-14-4-7-16(8-5-14)20-19(13(2)23-22(26)24-20)21(25)27-11-15-6-9-17-18(10-15)29-12-28-17/h4-10,20H,3,11-12H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILXKGFPSUZEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several stepsThe reaction conditions often involve the use of reagents such as acids, bases, and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
For example, oxidation reactions may lead to the formation of carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate neurotransmitter systems and its potential use as a treatment for certain neurological disorders . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of monoamine transporters, including dopamine, noradrenaline, and serotonin transporters . By affecting the reuptake of these neurotransmitters, it can alter their levels in the synaptic cleft and influence various physiological and behavioral processes .
Comparison with Similar Compounds
1,3-Benzodioxol-5-ylmethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is similar to other synthetic cathinones, such as N-ethylpentylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) and methylone (3,4-methylenedioxy-N-methylcathinone) . These compounds share a common structural motif and exhibit similar pharmacological properties. the unique combination of functional groups in this compound may result in distinct biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
